molecular formula C6H4Cl3N B1320063 2,3-Dichloro-4-(chloromethyl)pyridine CAS No. 329794-26-5

2,3-Dichloro-4-(chloromethyl)pyridine

Cat. No.: B1320063
CAS No.: 329794-26-5
M. Wt: 196.5 g/mol
InChI Key: DPQDIYZEHWAIQQ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(chloromethyl)pyridine is a useful research compound. Its molecular formula is C6H4Cl3N and its molecular weight is 196.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Cycloaddition Reactions and Analog Synthesis

2,3-Dichloro-4-(chloromethyl)pyridine has been utilized in cycloaddition reactions, particularly in the synthesis of pyridine o-quinodimethane analogues. These analogues are generated from functionalized o-bis(chloromethyl)pyridines, and are used to form tetrahydroquinoline and isoquinoline type adducts through regiospecific cycloaddition with electron-rich dienophiles (Carly, Cappelle, Compernolle, & Hoornaert, 1996).

2. Electrical Conductivity Studies

Research has been conducted on the electrical conductivity of TCNQ (tetracyanoquinodimethane) complexes derived from this compound. This involves quaternizing pyridine using chloromethyl groups from this compound and studying the resistivities of the resultant salts (Bruce & Herson, 1967).

3. Functionalized o-Bis(chloromethyl)pyridines

Functionalized o-bis(chloromethyl)pyridines serve as precursors for various pyridine o-quinodimethane analogues. These precursors are achieved through cycloaddition with 1,4-dichloro-2-butyne and propargyl chloride, followed by 1,4-elimination to form dimethylene compounds (Carly, Compernolle, & Hoornaert, 1995).

4. Reactions with Pyridine Derivatives

This compound reacts with various pyridine derivatives to form methylenebispyridinium dichloride compounds. The kinetics of these reactions have been studied, providing insights into the molecular interactions and reaction pathways (Rudine, Walter, & Wamser, 2010).

5. Synthesis of Pesticides

This compound is significant in the synthesis of pesticides, particularly those containing fluorine. It serves as a key intermediate in various synthesis processes, highlighting its role in agricultural chemistry (Lu Xin-xin, 2006).

6. Synthesis of Medical Compounds

In the medical field, this compound is used in the synthesis of compounds like Dexlansoprazole, a medication for acid-related diseases. The synthesis involves various steps, including N-oxidation and chlorination, demonstrating the compound's versatility in pharmaceutical applications (Gilbile, Bhavani, & Vyas, 2017).

Safety and Hazards

The safety information for 2,3-Dichloro-4-(chloromethyl)pyridine indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Properties

IUPAC Name

2,3-dichloro-4-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQDIYZEHWAIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594264
Record name 2,3-Dichloro-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329794-26-5
Record name 2,3-Dichloro-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

(2,3-Dichloro-pyridin-4-yl)-methanol (0.256 g, 1.44 mmol) was dissolved in 5 mL anhydrous under N2. Anhydrous DMF (o. 111 mL, 1.44 mmol) was added followed by dropwise addition of POCl3 (0.134 mL, 1.44 mmol). The reaction was stirred at RT overnight. After 16 h the reaction was quenched by the addition of sat aq NaHCO3. The mixture was extracted 3× with DCM. The organic phases were dried over Na2SO4, filtered, and concentrated to provide the pure titled compound. 1H NMR (CDCl3) δ 8.33 (d, 1H, J=4.9 Hz), 7.44 (d, 1H, J=4.9 Hz), 4.68 (s, 2H).
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